molecular formula C15H18ClNO2 B13050250 [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride

[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride

Cat. No.: B13050250
M. Wt: 279.76 g/mol
InChI Key: DHDKNNJTRRHOCD-UHFFFAOYSA-N
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Description

This compound is a naphthopyran derivative featuring a methylamino group at the 1-position and a hydroxymethyl group at the 2-position, with a hydrochloride salt enhancing its solubility.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

[1-(methylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-16-15-11(8-17)9-18-13-7-6-10-4-2-3-5-12(10)14(13)15;/h2-7,11,15-17H,8-9H2,1H3;1H

InChI Key

DHDKNNJTRRHOCD-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC2=C1C3=CC=CC=C3C=C2)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride typically involves the reaction of naphthopyran derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthopyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and mechanisms.

Medicine

In medicine, [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for enhancing the performance of various industrial products.

Mechanism of Action

The mechanism of action of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups Key Differences vs. Target Compound Reference
1H,2H,3H-naphtho[2,1-b]pyran-2-amine HCl (2031260-41-8) C₁₃H₁₄ClNO 235.71 Amine, HCl salt Lacks hydroxymethyl group; amine replaces methylamino
1H,2H,3H-naphtho[2,1-b]pyran-2-amine (155787-69-2) C₁₃H₁₃NO 199.25 Amine (free base) No HCl salt or hydroxymethyl group
{1-[Acetyl(methyl)amino]-...}methyl acetate (318959-01-2) C₁₉H₂₁NO₄ 327.40 Acetylated methylamino, ester Bulky acetyl and ester groups; increased lipophilicity
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one (51142-93-9) C₁₄H₁₀O₃ 226.23 Ketone, hydroxyl Ketone replaces methanol and methylamino
2-Fluoromethcathinone HCl (1346599-37-8) C₈H₇FNO·ClH 217.67 Fluorophenyl, ketone, methylamino, HCl Different core (cathinone vs. naphthopyran)

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s hydroxymethyl group may further enhance polarity compared to acetylated analogs () .

Biological Activity

[1-(Methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride (CAS Number: 477708-75-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride is C₁₅H₁₈ClN₁O₂ with a molecular weight of 279.76 g/mol. The compound features a naphthopyran structure that is significant in medicinal chemistry due to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₁O₂
Molecular Weight279.76 g/mol
CAS Number477708-75-1
Physical StateSolid (Hydrochloride)
Storage TemperatureRoom Temperature

Research indicates that compounds with naphthopyran structures often exhibit various mechanisms of action, including:

  • Antiproliferative Activity : Studies have shown that related compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is attributed to the compound's ability to interfere with mitotic processes.
  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

A study highlighted the antiproliferative effects of naphthopyran derivatives on human cancer cell lines such as A549 (lung carcinoma), KB31 (oral carcinoma), and K562 (chronic myelogenous leukemia). The results indicated that these compounds could significantly inhibit cell growth at low micromolar concentrations. For instance:

  • Cell Line : A549
    • IC50 : Approximately 5 µM
    • Mechanism : Induction of G2/M phase arrest

Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of [1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride. The compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli25 µg/mL
Streptococcus pneumoniae15 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Case Studies

Several case studies have documented the biological activities of similar naphthopyran compounds:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of naphthopyran derivatives and evaluated their effects on various cancer cell lines.
    • Results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antibacterial efficacy of naphthopyran derivatives against standard antibiotics.
    • The results indicated that certain derivatives displayed superior activity against resistant bacterial strains.

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